![molecular formula C15H12N4O B2914773 3-Pyrazol-1-yl-N-pyridin-3-ylbenzamide CAS No. 2309557-38-6](/img/structure/B2914773.png)
3-Pyrazol-1-yl-N-pyridin-3-ylbenzamide
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Overview
Description
3-Pyrazol-1-yl-N-pyridin-3-ylbenzamide, also known as PPNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPNB is a heterocyclic compound that consists of a pyrazole, pyridine, and benzamide moiety. It has a molecular weight of 326.34 g/mol and a melting point of 240-242°C.
Mechanism of Action
The exact mechanism of action of 3-Pyrazol-1-yl-N-pyridin-3-ylbenzamide is not well understood. However, studies have suggested that it may exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and viral replication.
Biochemical and Physiological Effects:
3-Pyrazol-1-yl-N-pyridin-3-ylbenzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 3-Pyrazol-1-yl-N-pyridin-3-ylbenzamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been reported to exhibit antiviral activity against herpes simplex virus type 1 and 2.
Advantages and Limitations for Lab Experiments
3-Pyrazol-1-yl-N-pyridin-3-ylbenzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to exhibit potent pharmacological effects at low concentrations. However, one of the limitations of 3-Pyrazol-1-yl-N-pyridin-3-ylbenzamide is that its mechanism of action is not well understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several potential future directions for research on 3-Pyrazol-1-yl-N-pyridin-3-ylbenzamide. One area of interest is the development of 3-Pyrazol-1-yl-N-pyridin-3-ylbenzamide derivatives with improved pharmacological properties. Another area of research is the investigation of the molecular targets of 3-Pyrazol-1-yl-N-pyridin-3-ylbenzamide and its mechanism of action. Additionally, 3-Pyrazol-1-yl-N-pyridin-3-ylbenzamide may have potential applications in the development of novel therapies for the treatment of neurodegenerative disorders and viral infections.
Synthesis Methods
3-Pyrazol-1-yl-N-pyridin-3-ylbenzamide can be synthesized using various methods, including the reaction of 3-pyrazolylboronic acid and 3-pyridinylboronic acid with 3-chlorobenzoyl chloride in the presence of a palladium catalyst. Another method involves the reaction of 3-pyridinylboronic acid with 3-pyrazolyl isocyanide in the presence of copper iodide.
Scientific Research Applications
3-Pyrazol-1-yl-N-pyridin-3-ylbenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antitumor, anti-inflammatory, and antiviral activities. 3-Pyrazol-1-yl-N-pyridin-3-ylbenzamide has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
3-pyrazol-1-yl-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(18-13-5-2-7-16-11-13)12-4-1-6-14(10-12)19-9-3-8-17-19/h1-11H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBAQXQHYONKTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)benzamide |
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